S-(4-Nitrophenyl)cysteinylglycine Hydrochloride

Description

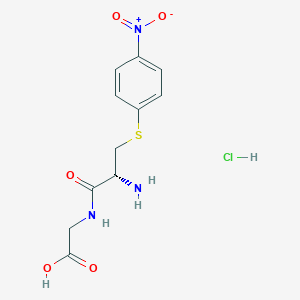

S-(4-Nitrophenyl)cysteinylglycine Hydrochloride is a synthetic biochemical reagent composed of a cysteinylglycine dipeptide (cysteine and glycine) linked via a sulfur atom to a 4-nitrophenyl group, with a hydrochloride salt. The compound is listed in the TCI product catalog with a purity of >90.0% (T) and is likely used in research settings, particularly in enzymatic studies or as a chromogenic substrate due to the 4-nitrophenyl group’s strong absorbance properties . Its structure combines a peptide backbone with a nitroaromatic moiety, making it valuable for probing thiol-dependent biochemical pathways or synthesizing protein adduct analogs.

Properties

IUPAC Name |

2-[[(2R)-2-amino-3-(4-nitrophenyl)sulfanylpropanoyl]amino]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5S.ClH/c12-9(11(17)13-5-10(15)16)6-20-8-3-1-7(2-4-8)14(18)19;/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHUWDVNQHNLFK-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SCC(C(=O)NCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC[C@@H](C(=O)NCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrophenyl)cysteinylglycine Hydrochloride typically involves the coupling of 4-nitrophenylcysteine with glycine under specific reaction conditions. The process may include the use of coupling agents such as carbodiimides to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: S-(4-Nitrophenyl)cysteinylglycine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to form amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

S-(4-Nitrophenyl)cysteinylglycine Hydrochloride has several scientific research applications, including:

Chemistry: Used as a model compound in studying peptide synthesis and reactions.

Biology: Utilized in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Employed in the production of specialized biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of S-(4-Nitrophenyl)cysteinylglycine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s biological activity. The cysteinylglycine moiety may interact with proteins or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

S-Cysteinylglycine (S-CysGly)

S-Cysteinylglycine is a natural dipeptide adduct formed on cysteine residues, such as Cys34 in Human Serum Albumin (HSA). It serves as a biomarker for oxidative stress and air pollution exposure . Unlike S-(4-Nitrophenyl)cysteinylglycine Hydrochloride, S-CysGly lacks the 4-nitrophenyl group and hydrochloride salt, making it endogenous rather than synthetic.

4-Nitrobenzenesulfonyl Chloride

This compound (CAS 98-74-8) features a nitroaromatic group but replaces the cysteinylglycine moiety with a sulfonyl chloride functional group. It is used as a synthetic intermediate in organic chemistry, with a higher purity (>98.0%) and molecular weight of 221.62 g/mol . Its reactivity contrasts with the peptide-based applications of this compound.

2-Nitrophenylhydrazine Hydrochloride

A nitroaromatic hydrazine derivative (CAS 6293-87-4), this compound is used for carbonyl group derivatization in analytical chemistry. Its molecular weight (189.60 g/mol) and structure differ significantly from the target compound, emphasizing its role in spectrophotometric detection rather than peptide studies .

Functional Analogues

S-Glutathione (S-GSH)

Glutathione adducts, like S-GSH on HSA, are endogenous antioxidants. While this compound shares the thiol-binding mechanism, its synthetic nitroaromatic group enables controlled experimental applications, unlike the metabolic roles of S-GSH .

γ-Glutamylcysteine (S-γ-GluCys)

Another endogenous HSA adduct, γ-glutamylcysteine, participates in redox regulation. The target compound’s synthetic design allows for precise manipulation in studies of thiol reactivity, contrasting with the natural metabolic functions of γ-GluCys .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Protein Adduct Studies : this compound may serve as a model compound for investigating air pollution-induced HSA adducts, such as S-CysGly, which correlate with prenatal oxidative damage .

- Synthetic Utility : The nitro group in analogous compounds enhances electrophilicity, enabling nucleophilic substitution reactions critical in drug synthesis .

- Safety Protocols : Shared handling requirements among nitroaromatic compounds underscore the importance of protective measures in laboratory settings .

Biological Activity

S-(4-Nitrophenyl)cysteinylglycine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular signaling. This article explores the biological activity of this compound, examining its mechanisms of action, target pathways, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of cysteine and glycine, modified with a 4-nitrophenyl group. This modification enhances its reactivity and potential interactions with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels. Elevated ROS can trigger various signaling pathways associated with apoptosis and cell proliferation.

- Protein Interaction : The nitrophenyl group can facilitate covalent bonding with thiol groups in proteins, potentially altering their function. This interaction can affect enzymes involved in critical cellular processes.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes such as glutathione S-transferases (GSTs), which play a role in detoxification processes in cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies involving human head and neck cancer cells revealed that treatment with this compound resulted in decreased cell viability and increased apoptotic markers.

| Cell Line | IC50 (μM) | Apoptotic Markers Detected |

|---|---|---|

| FaDu (Head & Neck) | 25 | Caspase-3, PARP cleavage |

| A549 (Lung) | 30 | Annexin V positivity |

| MCF-7 (Breast) | 20 | BAX upregulation |

In Vivo Studies

In vivo studies using animal models have indicated that this compound can inhibit tumor growth. A notable study involved administering the compound to mice implanted with tumor cells, resulting in a significant reduction in tumor size compared to control groups.

Case Studies

- Head and Neck Cancer : A clinical study investigated the effects of this compound on patients undergoing chemotherapy. Results indicated that patients receiving this compound alongside standard treatment exhibited improved outcomes, including enhanced tumor response rates.

- Liver Cancer : Another case study focused on hepatocellular carcinoma (HCC), where the compound's ability to modulate GGT (gamma-glutamyl transferase) levels was examined. Elevated GGT levels are often associated with poor prognosis in HCC patients; however, treatment with the compound resulted in reduced GGT activity, suggesting a potential therapeutic benefit.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.